molecular formula C17H26N2S B14506820 4-Methyl-alpha-(1-methylethyl)-alpha-2-thienyl-1-piperidinebutanenitrile CAS No. 64647-42-3

4-Methyl-alpha-(1-methylethyl)-alpha-2-thienyl-1-piperidinebutanenitrile

Cat. No.: B14506820
CAS No.: 64647-42-3
M. Wt: 290.5 g/mol
InChI Key: ZEBXXZORKPYONG-UHFFFAOYSA-N
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Description

4-Methyl-alpha-(1-methylethyl)-alpha-2-thienyl-1-piperidinebutanenitrile is a complex organic compound with a unique structure that includes a piperidine ring, a thienyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-alpha-(1-methylethyl)-alpha-2-thienyl-1-piperidinebutanenitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperidine ring, the introduction of the thienyl group, and the addition of the nitrile group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-alpha-(1-methylethyl)-alpha-2-thienyl-1-piperidinebutanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Methyl-alpha-(1-methylethyl)-alpha-2-thienyl-1-piperidinebutanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-alpha-(1-methylethyl)-alpha-2-thienyl-1-piperidinebutanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol, α-methyl-: A compound with a similar structure but different functional groups.

    Benzenemethanol, α,α,4-trimethyl-: Another related compound with variations in the alkyl groups attached to the benzene ring.

Uniqueness

4-Methyl-alpha-(1-methylethyl)-alpha-2-thienyl-1-piperidinebutanenitrile is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

64647-42-3

Molecular Formula

C17H26N2S

Molecular Weight

290.5 g/mol

IUPAC Name

3-methyl-2-[2-(4-methylpiperidin-1-yl)ethyl]-2-thiophen-2-ylbutanenitrile

InChI

InChI=1S/C17H26N2S/c1-14(2)17(13-18,16-5-4-12-20-16)8-11-19-9-6-15(3)7-10-19/h4-5,12,14-15H,6-11H2,1-3H3

InChI Key

ZEBXXZORKPYONG-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CCC(C#N)(C2=CC=CS2)C(C)C

Origin of Product

United States

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